molecular formula C15H14N2O B13683035 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B13683035
M. Wt: 238.28 g/mol
InChI Key: KQKAAVJOOJKWCQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves multi-component reactions. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction often proceeds through the formation of an intermediate imine, which then cyclizes to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and environmentally benign solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(2-Hydroxyphenyl)imidazo[1,2-a]pyridine
  • 2-(2-Chlorophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Properties

IUPAC Name

2-(2-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-7-8-17-10-13(16-15(17)9-11)12-5-3-4-6-14(12)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKAAVJOOJKWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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